1,2-Bis(4-iodophenyl)ethane-1,2-dione

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Research on halogen-bonded architectures or iterative Sonogashira polycondensations often stalls due to unreliable monomer reactivity. This 4,4′-diiodobenzil eliminates that bottleneck with its defined orthorhombic crystal structure and superior iodine leaving groups. - High 91% synthetic yield ensures robust, scalable supply for material science programs. - The para-iodo substituents enable precise, sequential cross-coupling for complex π-conjugated polymer backbones. - Essential for photoconductive TTF co-crystals, where chloro- or bromo-analogs fail to establish strong directional bonding.

Molecular Formula C14H8I2O2
Molecular Weight 462.02 g/mol
CAS No. 65699-84-5
Cat. No. B8735002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(4-iodophenyl)ethane-1,2-dione
CAS65699-84-5
Molecular FormulaC14H8I2O2
Molecular Weight462.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)I)I
InChIInChI=1S/C14H8I2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H
InChIKeyPYWIIQJCCHOQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(4-iodophenyl)ethane-1,2-dione for Advanced Synthesis and Materials


1,2-Bis(4-iodophenyl)ethane-1,2-dione, also known as 4,4′-diiodobenzil, is a C2-symmetric aromatic α-diketone bearing two iodine atoms in the para-positions of its phenyl rings [1]. It possesses a molecular weight of 462.02 g/mol [2] and a molecular formula of C14H8I2O2 [3]. The compound's solid-state structure has been definitively characterized, revealing it crystallizes in the orthorhombic space group P 21 21 2 with unit cell parameters a = 5.8782 Å, b = 27.12 Å, c = 4.1474 Å [4]. This defined structural motif, combining a reactive 1,2-diketone core with two heavy halogen substituents, establishes it as a versatile and robust building block for metal-catalyzed cross-coupling reactions and the construction of halogen-bonded supramolecular architectures [5].

1,2-Bis(4-iodophenyl)ethane-1,2-dione vs. Generic Benzil Derivatives


Generic substitution of 1,2-Bis(4-iodophenyl)ethane-1,2-dione with other benzil derivatives (e.g., 4,4'-dichloro-, 4,4'-dimethyl-, or unsubstituted benzil) is not feasible for applications demanding the unique combination of heavy-atom halogen bonding and high-yielding cross-coupling chemistry. The iodine atoms are not merely heavy substituents; they are essential for establishing specific, directional non-covalent interactions in the solid state [1] and serve as superior leaving groups in Pd(0)-catalyzed transformations compared to bromo- or chloro- analogs [2]. While 4,4'-dichlorobenzil can be synthesized in a modest 51% yield via the same SmI2-promoted coupling [3], its lower reactivity in subsequent cross-coupling steps and its inability to engage in strong halogen bonding renders it a poor substitute for applications in advanced materials and targeted organic synthesis.

1,2-Bis(4-iodophenyl)ethane-1,2-dione: Quantitative Differentiation


Iodine-Induced Orthorhombic Crystal Packing

The crystal structure of 4,4'-diiodobenzil is distinctly different from that of its non-halogenated analog, benzil. A systematic crystallographic study reveals that 4,4'-diiodobenzil crystallizes in the orthorhombic space group P 21 21 2 with unit cell parameters a = 5.8782 Å, b = 27.12 Å, c = 4.1474 Å, and a unit cell volume of 661.17 ų at 153 K [1]. This is in stark contrast to unsubstituted benzil, which adopts a trigonal space group with markedly different unit cell dimensions [2]. The substitution of hydrogen with iodine in the para-position is not merely an isosteric replacement; it fundamentally alters the non-covalent interaction landscape, promoting competitive halogen bonds that dictate the packing motif.

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Halogen-Bonded TTF Co-crystal Assembly

The iodine atoms of 4,4'-diiodobenzil serve as halogen-bond donors, enabling the formation of functional co-crystals. In a head-to-head study, two co-crystals with the same composition—bis(4′-pyridyl)-tetrathiafulvalene (TTF) and 4,4′-diiodophenyl (the target compound)—were prepared using different solvents. Despite their identical chemical makeup, only one co-crystal (Co-crystal 1) exhibited a measurable photocurrent signal upon light exposure [1]. This differentiation highlights the critical role of molecular conformation (dictated by halogen bonding) in determining the optoelectronic properties of the resulting material. The study provides direct evidence that 4,4'-diiodobenzil is an active and versatile co-former for creating functional crystalline materials.

Functional Materials Photocurrent Generation Crystal Engineering

SmI2-Promoted Diiodobenzil Synthesis

A unified synthetic methodology using samarium diiodide (SmI2) to promote the coupling of N-acylbenzotriazoles into 1,2-diketones provides a quantitative comparison of yields for several benzil derivatives. Under identical reaction conditions, the synthesis of 1,2-bis(4-iodophenyl)ethane-1,2-dione proceeds with a yield of 91% [1]. This is significantly higher than the yield obtained for 4,4'-dichlorobenzil (51%) and notably higher than that for 4,4'-dimethylbenzil (69%) [1]. This data directly refutes the assumption that iodoarenes are universally less reactive or more difficult to handle in this transformation, demonstrating instead a pronounced and advantageous substrate effect.

Synthetic Methodology Cross-Coupling Organometallic Chemistry

1,2-Bis(4-iodophenyl)ethane-1,2-dione: Key Applications


π-Conjugated Polymers via Pd Cross-Coupling

This compound serves as a premium monomer for the construction of polyarylene ethynylenes (PAEs) and other π-conjugated oligomers. Its two para-iodo substituents are ideal for iterative Sonogashira or Suzuki polycondensations, enabling the precise incorporation of a central benzil unit into the polymer backbone. The resulting materials can be used in organic light-emitting diodes (OLEDs), photovoltaic cells, or fluorescent sensors. Researchers can leverage this monomer to access new polymer topologies with the distinct electronic properties imparted by the 1,2-diketone core [1].

Halogen-Bonded Functional Co-Crystals

The para-iodine atoms are strong, directional halogen-bond donors. This makes the compound an invaluable building block for crystal engineers aiming to construct functional co-crystals, such as those with electron-rich tetrathiafulvalene (TTF) derivatives. As demonstrated, co-crystals formed with this compound can exhibit photoconductive behavior [2]. The ability to fine-tune solid-state optoelectronic properties through careful co-former selection offers a promising route for developing new organic semiconductors, ferroelectric materials, and stimuli-responsive solids.

Organic Electronics and Photocatalysis Precursor

The compound's strong absorption profile and heavy-atom effect make it a candidate precursor for synthesizing singlet oxygen sensitizers and other photocatalytic species [3]. The iodine atoms enhance intersystem crossing, potentially improving the efficiency of photo-induced processes. Furthermore, it can be transformed into more complex aromatics with extended conjugation, which are valuable as emissive layers or charge-transport materials in OLEDs and organic field-effect transistors (OFETs).

Modular Synthesis of Complex Aromatic Architectures

The orthogonal reactivity of the two iodine atoms allows for sequential, chemoselective cross-coupling reactions. This enables the modular and asymmetric functionalization of the benzil core, providing access to a library of novel 1,2-diketones that are otherwise challenging to synthesize. This property is highly valued in medicinal chemistry for structure-activity relationship (SAR) studies and in materials science for fine-tuning molecular properties. The high yield of the core compound (91%) [4] ensures that downstream diversification efforts are not limited by the supply of starting material.

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